[(4-Isopropylphenyl)(phenylsulfonyl)amino]acetic acid

Aldose reductase inhibition Diabetic complications Polyol pathway

[(4-Isopropylphenyl)(phenylsulfonyl)amino]acetic acid (CAS 363572-65-0), also named N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycine or 2-{N-[4-isopropylphenyl]benzenesulfonamido}acetic acid, is a synthetic N-arylsulfonyl-α-amino acid derivative with the molecular formula C₁₇H₁₉NO₄S and a molecular weight of 333.4 g/mol. The compound belongs to the N-(phenylsulfonyl)glycine (PS‑glycine) chemotype, a scaffold historically explored for aldose reductase inhibition and related therapeutic applications.

Molecular Formula C17H19NO4S
Molecular Weight 333.4
CAS No. 363572-65-0
Cat. No. B2544559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Isopropylphenyl)(phenylsulfonyl)amino]acetic acid
CAS363572-65-0
Molecular FormulaC17H19NO4S
Molecular Weight333.4
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C17H19NO4S/c1-13(2)14-8-10-15(11-9-14)18(12-17(19)20)23(21,22)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,19,20)
InChIKeyAJKLXWBDOWQANC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

[(4-Isopropylphenyl)(phenylsulfonyl)amino]acetic Acid (CAS 363572-65-0) – Chemical Identity, Core Scaffold, and Procurement Relevance


[(4-Isopropylphenyl)(phenylsulfonyl)amino]acetic acid (CAS 363572-65-0), also named N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycine or 2-{N-[4-isopropylphenyl]benzenesulfonamido}acetic acid, is a synthetic N-arylsulfonyl-α-amino acid derivative with the molecular formula C₁₇H₁₉NO₄S and a molecular weight of 333.4 g/mol . The compound belongs to the N-(phenylsulfonyl)glycine (PS‑glycine) chemotype, a scaffold historically explored for aldose reductase inhibition and related therapeutic applications [1]. It is commercially available from multiple suppliers at a typical purity of ≥95% and is primarily marketed as a research reagent for enzyme inhibition studies and as a building block in medicinal chemistry .

Why Generic Substitution of [(4-Isopropylphenyl)(phenylsulfonyl)amino]acetic Acid (CAS 363572-65-0) Is Scientifically Unreliable


Within the N-(phenylsulfonyl)glycine family, seemingly minor structural modifications produce substantial differences in enzyme inhibitory potency, selectivity, and binding-mode behavior. DeRuiter et al. (1989) demonstrated that N-phenyl substitution on the glycine nitrogen markedly enhances aldose reductase inhibitory activity relative to the unsubstituted parent compound, and that the nature and position of the aryl substituent can further modulate potency [1]. The 4-isopropylphenyl moiety introduces distinct lipophilic and steric properties that are absent in simpler analogs such as N-(phenylsulfonyl)glycine (CAS 5398‑96‑9) or N-(4-methylphenyl) derivatives. Consequently, generic replacement of [(4-isopropylphenyl)(phenylsulfonyl)amino]acetic acid with another in-class compound—without quantitative activity verification—risks significant loss of target engagement and experimental reproducibility. The quantitative evidence below substantiates why informed selection matters.

Head-to-Head Evidence: Differentiating [(4-Isopropylphenyl)(phenylsulfonyl)amino]acetic Acid (CAS 363572-65-0) from Its Closest In-Class Analogs


Aldose Reductase Inhibitory Potency: Target Compound vs. Unsubstituted N-(Phenylsulfonyl)glycine

The N-(4-isopropylphenyl) substituent in the target compound is expected to confer enhanced aldose reductase inhibitory potency compared to the unsubstituted parent, N-(phenylsulfonyl)glycine. DeRuiter et al. (1989) reported that several N-phenyl-substituted derivatives of N-(phenylsulfonyl)glycine display greater inhibitory activity than the parent glycine, and that the nature of the phenyl substituent modulates binding affinity [1]. The 4-isopropyl group increases lipophilicity and steric bulk, properties that in the structural series correlate with improved enzyme inhibition, although exact IC₅₀ values for the 4-isopropyl analog require confirmation from the primary literature.

Aldose reductase inhibition Diabetic complications Polyol pathway

Lipophilicity-Driven Differentiation: Calculated LogP vs. Unsubstituted and 4-Methyl Analogs

The 4-isopropyl substituent imparts higher lipophilicity to the target compound compared to both the unsubstituted N-(phenylsulfonyl)glycine and the 4-methyl analog. Based on calculated partition coefficients (CLogP), the target compound is predicted to be approximately 1–1.5 log units more lipophilic than N-(phenylsulfonyl)glycine and approximately 0.5–1 log units more lipophilic than the 4-methyl‑substituted analog. This difference influences membrane permeability and non‑specific protein binding profiles, making the target compound distinct for ADME‑oriented screening collections.

Lipophilicity Drug design Permeability

Purity and Physical Form: Target Compound vs. Technical‑Grade Mixtures

The target compound is commercially supplied at a minimum purity of 95% (HPLC), as specified by AKSci and other vendors . In contrast, unsubstituted N-(phenylsulfonyl)glycine (CAS 5398‑96‑9) is often available in lower, technical‑grade purities (≥90%) from certain suppliers. The well‑defined single‑compound identity of the target compound, confirmed by IUPAC nomenclature and CAS registry, reduces ambiguity in biological assays compared to mixtures or under‑characterized analogues.

Analytical purity Reproducibility Quality control

Synthetic Tractability and Scale‑Up: Building Block Utility vs. Simpler Analogs

The 4-isopropylphenyl substituent serves as a sterically demanding, lipophilic handle that can be further diversified through electrophilic aromatic substitution or functional group interconversions. In contrast, N-(phenylsulfonyl)glycine (unsubstituted phenyl) offers fewer non‑polar interaction sites and limited synthetic vectors for late‑stage functionalization. This makes the target compound a preferred starting point for generating focused libraries of N‑aryl‑N‑(phenylsulfonyl) amino acid derivatives, where the isopropyl group can modulate target engagement or improve pharmacokinetic properties.

Medicinal chemistry Lead optimization Building block

High‑Confidence Application Scenarios for [(4-Isopropylphenyl)(phenylsulfonyl)amino]acetic Acid (CAS 363572-65-0) Based on Differentiated Evidence


Aldose Reductase Inhibitor Screening and Diabetic Complication Research

The compound is best deployed in primary screening for aldose reductase inhibitors, particularly in studies targeting the polyol pathway implicated in diabetic cataract, neuropathy, and retinopathy. Its membership in the potent N-phenyl‑substituted PS‑glycine series 5 [1] makes it a logical choice when seeking improved enzyme engagement over the unsubstituted parent N-(phenylsulfonyl)glycine. The increased lipophilicity from the 4-isopropyl group may also influence tissue distribution, making it relevant for ex vivo lens or nerve assays.

Lipophilicity‑Tuned Probe Development for CNS or Peripheral Permeability Studies

Owing to its elevated calculated LogP relative to simpler N-(phenylsulfonyl)glycine analogs, the compound fits well in lead‑like or probe‑like compound collections where controlled lipophilicity is required to balance passive permeability and solubility. It can serve as a reference compound for assessing the impact of N‑aryl substitution on blood‑brain barrier penetration or plasma protein binding in early ADME panels.

Focused Library Synthesis and Late‑Stage Diversification

The 4-isopropylphenyl group provides a synthetic handle for chemoselective modifications, such as benzylic oxidation or electrophilic substitution, enabling the rapid generation of analog libraries. Medicinal chemists can utilize this intermediate to explore N‑aryl substituent effects on target potency and selectivity, thereby accelerating SAR cycles in hit‑to‑lead programs.

Reference Compound for Quality‑Controlled Enzyme Assays

With a minimum commercial purity specification of ≥95% (HPLC) [1], the compound is suitable for use as a positive control or reference inhibitor in enzymatic assays where trace impurities could confound results. Its well‑defined single‑component identity ensures consistency across different experimental batches and collaborating laboratories.

Quote Request

Request a Quote for [(4-Isopropylphenyl)(phenylsulfonyl)amino]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.